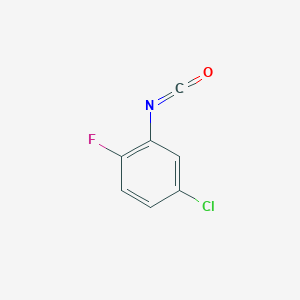![molecular formula C22H29N3O4 B2528792 3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione CAS No. 2097926-18-4](/img/structure/B2528792.png)
3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Cyclopropyl-1-(1-{2-[4-(propan-2-yl)phenoxy]acetyl}piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C22H29N3O4 and its molecular weight is 399.491. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacophoric Features and Cancer Efflux Pump Inhibition
Research has explored the pharmacophoric features of imidazolidin-2,4-dione derivatives, highlighting their potential as inhibitors of the cancer efflux pump ABCB1. The study by Żesławska et al. (2019) demonstrated that certain derivatives exhibit potent inhibitory actions on the ABCB1 pump, showcasing significant cytotoxic and antiproliferative properties, especially in T-lymphoma cells. This suggests applications in overcoming multidrug resistance in cancer therapy (Żesławska et al., 2019).
Potential in Antidepressant and Anxiolytic Therapies
Czopek et al. (2010) synthesized derivatives of 5-(cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione, revealing their high affinity for serotonin receptors. Specifically, compound 22 showed promising antidepressant-like effects and weak anxiolytic-like effects in mice, highlighting its potential application in treating depression and anxiety (Czopek et al., 2010).
Peripheral Cannabinoid Receptor Agonist
A novel peripherally restricted cannabinoid CB2 receptor agonist, characterized by Mukhopadhyay et al. (2016), offers insights into developing therapies targeting the peripheral cannabinoid system. This compound's selective action suggests potential applications in treating conditions without central nervous system side effects (Mukhopadhyay et al., 2016).
Insecticide Mode of Action and Binding Affinity
Liu and Casida (1993) investigated the binding affinity of imidacloprid, an insecticide, to the insect acetylcholine receptor. Their findings contribute to understanding the mode of action of nitromethylene and nitroimine insecticides, which could guide the development of new insecticidal compounds with specific target affinity (Liu & Casida, 1993).
Anticancer Activity of Piperazine-Dione Derivatives
Kumar et al. (2013) explored the synthesis of piperazine-2,6-dione derivatives and their evaluation for anticancer activity. Certain compounds exhibited significant activity against various cancer cell lines, suggesting their potential use in developing new anticancer agents (Kumar et al., 2013).
Properties
IUPAC Name |
3-cyclopropyl-1-[1-[2-(4-propan-2-ylphenoxy)acetyl]piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4/c1-15(2)16-3-7-19(8-4-16)29-14-21(27)23-11-9-17(10-12-23)24-13-20(26)25(22(24)28)18-5-6-18/h3-4,7-8,15,17-18H,5-6,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWXDOWKWIFBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
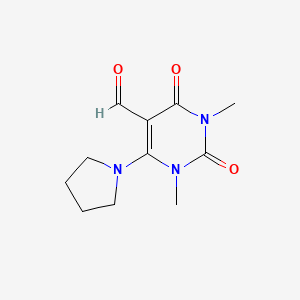
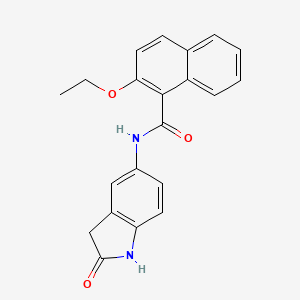
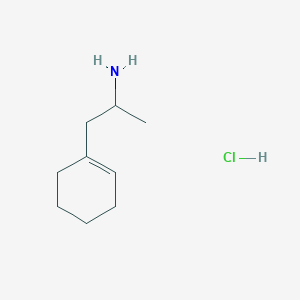
![(2-Methyl-2,7-diazaspiro[3.5]nonan-5-yl)methanol](/img/structure/B2528712.png)
![N-[3-oxo-2-(1-phenyltetrazol-5-yl)sulfanyl-1,2-dihydroinden-5-yl]octadecanamide](/img/structure/B2528713.png)
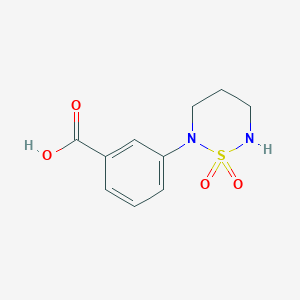
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-3-(trifluoromethyl)aniline](/img/structure/B2528717.png)
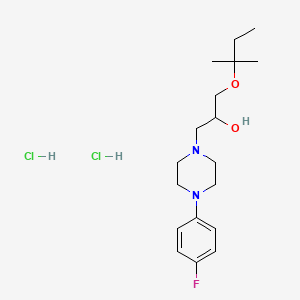
![N-cyclopentyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2528720.png)
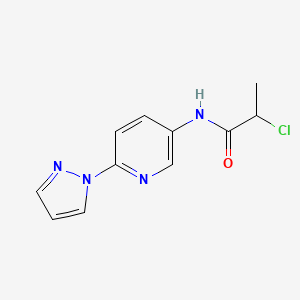
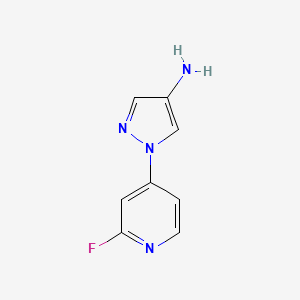
![(5Z)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2528726.png)
![N-(3-chlorophenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2528727.png)
